N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a benzofuran ring fused with a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylphenyl isocyanate with 2-hydroxybenzofuran-3-carboxylic acid, followed by cyclization to form the benzofuran ring. The xanthene moiety is then introduced through a Friedel-Crafts alkylation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((4-methylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
- N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-(2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran ring with a xanthene moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[(4-ethylphenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N2O4/c1-2-19-15-17-20(18-16-19)32-31(35)29-28(23-11-5-8-14-26(23)37-29)33-30(34)27-21-9-3-6-12-24(21)36-25-13-7-4-10-22(25)27/h3-18,27H,2H2,1H3,(H,32,35)(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFHKAWRZYJYLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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